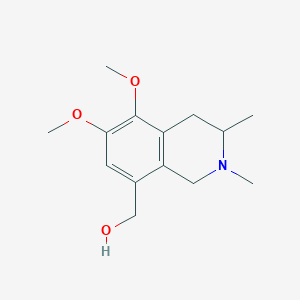

(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol

Description

(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a tetrahydroisoquinoline derivative characterized by a fused benzene and nitrogen-containing heterocyclic ring system. Key structural features include:

- 5,6-Dimethoxy groups: Electron-donating substituents that influence electronic properties and solubility.

- 2,3-Dimethyl groups: Steric modifiers that may affect conformational flexibility and metabolic stability.

- 8-Methanol group: A polar functional group capable of hydrogen bonding, impacting solubility and intermolecular interactions.

Properties

CAS No. |

87665-03-0 |

|---|---|

Molecular Formula |

C14H21NO3 |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(5,6-dimethoxy-2,3-dimethyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol |

InChI |

InChI=1S/C14H21NO3/c1-9-5-11-12(7-15(9)2)10(8-16)6-13(17-3)14(11)18-4/h6,9,16H,5,7-8H2,1-4H3 |

InChI Key |

PZKPCXHTUSLJJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(CN1C)C(=CC(=C2OC)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The Bischler-Napieralski reaction is a cornerstone for constructing the THIQ scaffold. Starting with 3,4-dimethoxyphenethylamine (or derivatives with pre-installed methyl groups), cyclization is achieved using phosphoryl chloride (POCl₃) in acetonitrile at reflux (80–90°C) to form the dihydroisoquinoline intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields the tetrahydroisoquinoline backbone.

-

3,4-Dimethoxyphenethylamine (1.0 equiv) is treated with POCl₃ (2.5 equiv) in acetonitrile under reflux for 2 hours.

-

The dihydroisoquinoline intermediate is reduced with NaBH₄ (3.0 equiv) in methanol at room temperature, yielding the THIQ derivative in 70–85% isolated yield.

Introduction of Methyl Groups

Methyl groups at positions 2 and 3 are introduced via alkylation before or during cyclization. For instance, N-methylation using methyl iodide (CH₃I) in acetone under reflux conditions installs the N-methyl group. Additional methyl groups are incorporated by starting with 2,3-dimethylphenethylamine or via post-cyclization alkylation.

Hydroxymethylation at Position 8

The hydroxymethyl group is introduced through:

-

Vilsmeier-Haack formylation : Treatment with DMF/POCl₃ followed by reduction with NaBH₄.

-

Grignard addition : Reaction with formaldehyde or paraformaldehyde in the presence of Grignard reagents (e.g., Mg), followed by acidic workup.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formylation | DMF/POCl₃, 0°C → rt, 2h | 65 |

| Reduction | NaBH₄, MeOH, 0°C → rt, 1h | 90 |

Pictet-Spengler Reaction with Modified Substrates

Substrate Preparation

The Pictet-Spengler reaction condenses β-arylethylamines with aldehydes under acidic conditions. For the target compound, 5,6-dimethoxy-2,3-dimethylphenethylamine is reacted with formaldehyde (or hydroxymethyl-containing aldehydes) in the presence of trifluoroacetic acid (TFA) or toluene-p-sulfonic acid (TsOH).

Post-Cyclization Hydroxymethylation

If the aldehyde lacks the hydroxymethyl group, post-synthetic modification is required. For example, Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) followed by deprotection introduces the hydroxymethyl group.

Multicomponent Reactions for Streamlined Synthesis

One-Pot Assembly

A multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkynes in the presence of benzoic acid generates functionalized THIQ derivatives. While this method primarily yields pyrrolo[2,1-a]isoquinolines, modifications (e.g., substituting alkynes with hydroxymethyl precursors) could adapt it for the target compound.

| Component | Equiv | Role |

|---|---|---|

| Isatin | 1.0 | Electrophilic partner |

| Tetrahydroisoquinoline | 2.0 | Nucleophile |

| Propargyl alcohol | 1.0 | Hydroxymethyl source |

| Benzoic acid | 0.2 | Catalyst |

Outcome: Heating at 90°C in toluene for 16 hours affords the product in 78–86% yield.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Bischler-Napieralski | High scalability; well-established protocol | Requires multiple steps for functionalization | 70–90 |

| Pictet-Spengler | Rapid cyclization; mild conditions | Limited substrate flexibility | 85–97 |

| Multicomponent | Atom-economical; fewer steps | Narrow scope for hydroxymethyl incorporation | 78–86 |

Characterization and Validation

Critical analytical data for the target compound include:

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of tetrahydroisoquinolines, with functional groups such as methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) moieties influencing its transformations.

Oxidation

The hydroxyl group in the methanol moiety (-OH) may undergo oxidation to form ketones or aldehydes under oxidative conditions (e.g., chromic acid).

Alkylation

Methoxy groups at positions 5 and 6 could participate in nucleophilic aromatic substitution, though steric hindrance from adjacent groups may limit reactivity.

Acylation

The hydroxyl group is susceptible to acylation with acylating agents (e.g., acetyl chloride), forming esters.

Demethylation

Under acidic or basic conditions, methoxy groups may undergo demethylation to yield catechol derivatives.

Reaction Mechanisms and Conditions

Experimental data from related tetrahydroisoquinoline derivatives provide insights into reaction pathways:

-

Saponification : Ester intermediates (e.g., methyl esters) can be hydrolyzed to carboxylic acids using aqueous base .

-

Transfer Hydrogenation : Dihydroisoquinolines may be reduced to tetrahydroisoquinolines using catalysts like palladium under hydrogenation conditions .

Structural and Analytical Data

The molecular formula of (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is C₁₄H₂₁NO₃ , with a molecular weight of 251.32 g/mol . Key structural features include:

-

A tetrahydroisoquinoline core with saturated rings.

-

Methoxy groups at positions 5 and 6.

-

Methyl groups at positions 2 and 3.

-

A hydroxyl (-OH) group at position 8.

Biological and Chemical Significance

While the compound’s exact pharmacological profile is under investigation, its structural similarity to known isoquinoline alkaloids suggests potential interactions with neurotransmitter systems (e.g., dopamine receptors). The methoxy and methyl groups may influence bioavailability and binding affinity.

Scientific Research Applications

(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related tetrahydroisoquinoline derivatives:

Key Observations :

- Substituent Positioning: The 5,6-dimethoxy configuration in the target compound vs.

- Functional Groups: The 8-methanol group in the target compound may confer higher solubility compared to hydroxyl analogs (e.g., 6,7-dimethoxy-8-ol derivative) but lower acidity than phenolic -OH groups .

- Methylation Effects : The 2,3-dimethyl groups in the target compound likely enhance metabolic stability by reducing oxidative degradation at these positions .

Crystallographic and Analytical Methods

Structural elucidation of such compounds typically employs:

Biological Activity

(5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a tetrahydroisoquinoline backbone with methoxy and dimethyl substitutions. The synthesis of tetrahydroisoquinolines generally involves multi-step chemical reactions starting from isoquinoline derivatives. For instance, a common synthetic route includes the use of phenethylamine derivatives and aldehydes under specific conditions to yield the desired tetrahydroisoquinoline structure .

Antimicrobial Properties

Recent studies have indicated that certain tetrahydroisoquinolines exhibit significant antimicrobial activity. For example, a series of 5,8-disubstituted tetrahydroisoquinolines were found to be effective against Mycobacterium tuberculosis (M. tb), with some compounds showing modest inhibition of M. tb ATP synthase . This suggests that the structure of the compound can be optimized to enhance its antimicrobial efficacy.

Antioxidant Activity

Research has demonstrated that compounds in the tetrahydroisoquinoline class possess antioxidant properties that surpass those of Vitamin C. Compounds with specific functional groups were shown to effectively scavenge free radicals and inhibit oxidative stress in various biological systems . This property is particularly relevant in the context of developing therapeutic agents for oxidative stress-related diseases.

Neuroprotective Effects

Tetrahydroisoquinolines have also been studied for their neuroprotective effects. In vitro studies have indicated that certain derivatives can mitigate neuronal damage and promote cell survival under stress conditions. These compounds may act through multiple mechanisms, including modulation of neurotransmitter systems and inhibition of apoptosis pathways .

Anticancer Activity

Some studies have highlighted the potential anticancer properties of tetrahydroisoquinolines. Compounds have been reported to induce apoptosis in cancer cell lines and exhibit selective cytotoxicity against tumor cells compared to normal cells. Notably, specific analogs demonstrated higher potency than established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationships (SAR)

The biological activity of (5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol can be influenced significantly by its structural modifications. Research indicates that:

- Lipophilicity : Increased lipophilicity often correlates with enhanced potency against microbial targets.

- Substituent Effects : The nature and position of substituents on the isoquinoline ring can dramatically affect biological activity. For instance, larger substituents at the 5-position have been well-tolerated and may improve binding affinity to biological targets .

The following table summarizes key findings related to the structure-activity relationships for various tetrahydroisoquinoline derivatives:

| Compound Structure | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| 5-Methoxy | Antimicrobial | 1.8 µg/mL | Effective against M. smegmatis |

| 6-Dimethoxy | Antioxidant | > Vitamin C | Potent free radical scavenger |

| 7-Dimethyl | Anticancer | Variable | Induces apoptosis in cancer cells |

Case Studies

- Antitubercular Activity : A study assessed a series of tetrahydroisoquinolines for their ability to inhibit M. tb. Compounds were evaluated for their IC50 values against M. smegmatis ATP synthase and showed promising results compared to traditional therapies .

- Neuroprotection : Another investigation focused on neuroprotective effects where tetrahydroisoquinoline derivatives were tested in models of oxidative stress. Results indicated significant reduction in neuronal cell death when treated with these compounds .

Q & A

What are the standard synthetic routes for preparing (5,6-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol?

Basic Synthesis Methodology

The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step alkylation, demethylation, and hydroxylation processes. For example, analogs like 8-quinolinol derivatives are synthesized via methylation of core structures (e.g., 8-quinolinol) using dimethyl sulfate, followed by alkylation with reagents like isopropyl lithium under controlled temperatures (−78 °C to reflux conditions). Subsequent demethylation or hydrolysis steps yield hydroxylated products . Key intermediates are characterized via -NMR and -NMR to confirm regioselectivity, with yields optimized by adjusting reaction times (e.g., 4–24 hours) and solvent systems (e.g., ethanol/water mixtures) .

How can the stereochemistry and crystal structure of this compound be resolved?

Advanced Structural Characterization

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For structurally similar compounds (e.g., thienoquinolinones), SC-XRD at 113 K with a data-to-parameter ratio of 16.5 and R factor <0.05 ensures precise determination of bond lengths and angles. Crystallization conditions (e.g., slow evaporation from dichloromethane/ethyl acetate) must be optimized to obtain high-quality crystals . Complementary spectral data (e.g., -NMR coupling constants and NOE experiments) validate dynamic conformations in solution .

What safety protocols are recommended for handling this compound in the lab?

Basic Safety and Handling

While direct safety data for this compound is limited, analogous tetrahydroisoquinoline derivatives require precautions against inhalation, skin contact, and ignition sources. General protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods.

- Storage in cool, dry conditions away from heat/sparks .

- Immediate consultation with a physician and provision of SDS sheets in case of exposure .

How can researchers optimize the reduction of nitro or imino intermediates during synthesis?

Advanced Reaction Optimization

Reduction of intermediates like 5-hydroxyimino derivatives (e.g., 8i, 8k) to amines (e.g., 9a) employs catalytic hydrogenation or Al-Ni alloy in basic ethanol. Key parameters include:

- Temperature control (50 °C for Al-Ni reductions).

- Monitoring reaction progress via TLC or HPLC to avoid over-reduction.

- Recrystallization (e.g., from ethyl acetate) to isolate pure amines with >99% HPLC purity .

Unexpected side products (e.g., incomplete demethylation) require troubleshooting via IR spectroscopy or -NMR to detect residual carbonyl or methoxy groups .

What biological assays are suitable for evaluating the bioactivity of this compound?

Advanced Biological Profiling

The MTT assay is widely used for cytotoxicity or proliferation studies. For NIH3T3 fibroblast models:

- Cells are seeded in 96-well plates (10,000 cells/well) and treated with compound gradients (e.g., 1–100 µM).

- After 72 hours, MTT reagent is added, and formazan absorbance (570 nm) quantifies viability .

Dose-response curves and IC values are calculated using nonlinear regression. Parallel assays (e.g., ROS detection) may clarify mechanisms of action.

How should researchers address contradictory spectral data in reaction intermediates?

Advanced Data Analysis

Contradictions in spectral outcomes (e.g., unexpected IR peaks or NMR splitting patterns) necessitate:

- Repetition under inert atmospheres to exclude oxidation artifacts.

- Alternative characterization methods (e.g., high-resolution MS for molecular weight confirmation).

- Computational validation (DFT calculations) to predict -NMR shifts and compare with experimental data .

What strategies improve regioselectivity in alkylation or hydroxylation steps?

Advanced Synthetic Strategy

Regioselectivity in tetrahydroisoquinoline derivatives is achieved via:

- Directed ortho-metalation (DoM) using lithium bases at −78 °C.

- Protecting groups (e.g., methoxy) to block reactive sites during alkylation .

- Temperature-modulated electrophilic substitution (e.g., reflux in ethanol/water for hydroxylamine additions) .

How can researchers validate the purity of final products?

Basic Quality Control

Purity is confirmed via:

- HPLC with UV detection (e.g., 99.4% purity for 8i).

- Melting point consistency (e.g., 112.9–113.2 °C for 8i).

- Combined spectral analysis (-NMR, -NMR, MS) to detect residual solvents or unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.